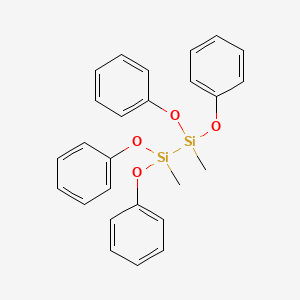
1-(Triethylgermyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Triethylgermyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine-2,5-dione, also known as succinimide, is a versatile scaffold used in various chemical and pharmaceutical applications. The addition of a triethylgermyl group to the pyrrolidine-2,5-dione structure introduces unique properties that can be exploited in different scientific and industrial fields.
Métodos De Preparación
The synthesis of 1-(Triethylgermyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with triethylgermanium chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Análisis De Reacciones Químicas
1-(Triethylgermyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The triethylgermyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Triethylgermyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological targets.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may serve as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(Triethylgermyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The triethylgermyl group can enhance the compound’s ability to interact with biological macromolecules, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(Triethylgermyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione (Succinimide): The parent compound without the triethylgermyl group. It is widely used in pharmaceuticals and organic synthesis.
1-(Trimethylsilyl)pyrrolidine-2,5-dione: A similar compound with a trimethylsilyl group instead of a triethylgermyl group. It has different chemical properties and reactivity.
1-(Triethylstannyl)pyrrolidine-2,5-dione: A compound with a triethylstannyl group. It is used in different applications due to the unique properties of the stannyl group.
The uniqueness of this compound lies in the specific properties imparted by the triethylgermyl group, which can influence its reactivity, stability, and interactions with other molecules.
Propiedades
Número CAS |
127075-78-9 |
|---|---|
Fórmula molecular |
C10H19GeNO2 |
Peso molecular |
257.89 g/mol |
Nombre IUPAC |
1-triethylgermylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H19GeNO2/c1-4-11(5-2,6-3)12-9(13)7-8-10(12)14/h4-8H2,1-3H3 |
Clave InChI |
ITJABFSBGOKKHF-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)(CC)N1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


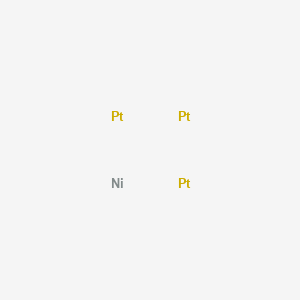
![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
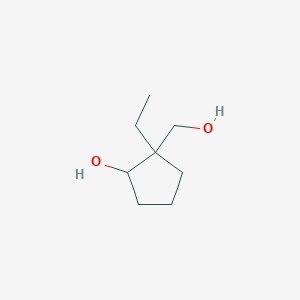
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)

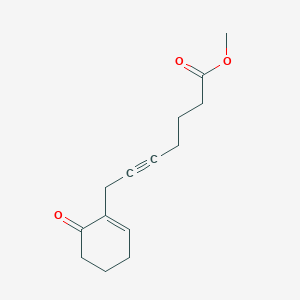
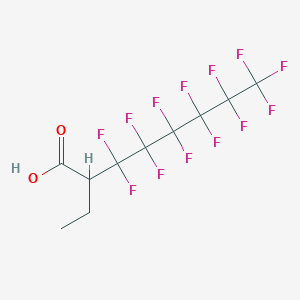
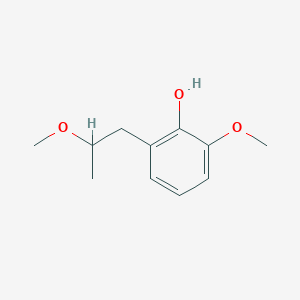
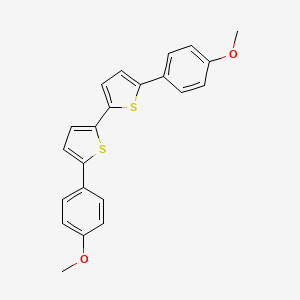
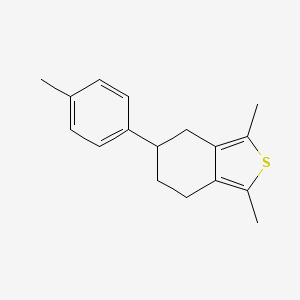
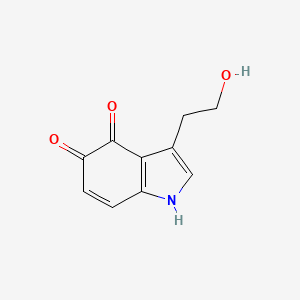
![5-{4-[Bis(4-methylphenyl)amino]phenyl}pentan-1-OL](/img/structure/B14272818.png)

